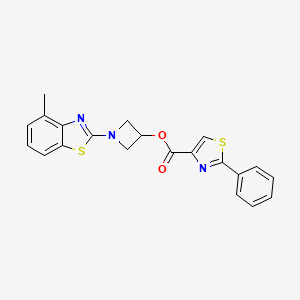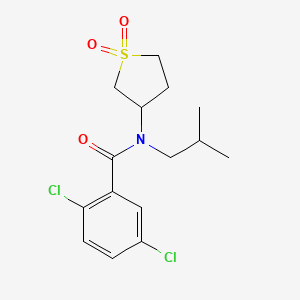![molecular formula C14H20N2O2S2 B6506047 2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine CAS No. 1421476-27-8](/img/structure/B6506047.png)
2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It consists of 6 membered rings that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .Chemical Reactions Analysis
The design and synthesis of a new class of nonpeptide direct thrombin inhibitors, built on the structure of 1-(pyridin-4-yl)piperidine-4-carboxamide, are described .Physical And Chemical Properties Analysis
The physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . The density of a similar compound, 4-piperidin-1-ylpyridine, is 1.0±0.1 g/cm3 and its boiling point is 281.2±13.0 °C at 760 mmHg .Applications De Recherche Scientifique
2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of biologically active compounds, including inhibitors of enzymes and receptors. It has also been used as a building block for the synthesis of peptides and peptide-like compounds. In addition, this compound has been used in the synthesis of prodrugs, which are drugs that are inactive until they are metabolized in the body.
Mécanisme D'action
Target of Action
Piperidine derivatives have been found to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets. For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
Piperidine derivatives often interact with their targets by binding to them, thereby modulating their activity . The exact nature of this interaction and the resulting changes would depend on the specific target.
Avantages Et Limitations Des Expériences En Laboratoire
2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine has a number of advantages for use in lab experiments. It is a relatively stable compound, making it easy to store and handle. It is also relatively inexpensive compared to other compounds. However, this compound has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Orientations Futures
There are a number of potential future directions for the use of 2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine in scientific research. It could be used to synthesize more complex compounds, such as peptides and peptide-like compounds. It could also be used to develop new prodrugs and drug delivery systems. In addition, this compound could be used to develop new therapeutic agents for the treatment of various diseases. Finally, this compound could be used to develop new diagnostic agents for the detection of various diseases.
Méthodes De Synthèse
2-({[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}sulfanyl)pyridine can be synthesized in two steps, starting with the reaction of 1-cyclopropanesulfonyl-4-piperidinol with thionyl chloride to form 1-cyclopropanesulfonyl-4-piperidinium chloride. The second step involves the reaction of the 1-cyclopropanesulfonyl-4-piperidinium chloride with pyridine to form this compound.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfanyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c17-20(18,13-4-5-13)16-9-6-12(7-10-16)11-19-14-3-1-2-8-15-14/h1-3,8,12-13H,4-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJNARCWOBXRSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{4-[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B6505990.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6506008.png)
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B6506015.png)

![2-phenoxy-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B6506023.png)
![2-({[1-(thiophene-2-carbonyl)piperidin-4-yl]methyl}sulfanyl)pyridine](/img/structure/B6506033.png)
![3-(4-methoxyphenyl)-1-{4-[(pyridin-2-ylsulfanyl)methyl]piperidin-1-yl}propan-1-one](/img/structure/B6506035.png)
![2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine](/img/structure/B6506039.png)

![1-(3,4-difluorobenzoyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B6506060.png)
![1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)-2-(2-methylphenoxy)ethan-1-one](/img/structure/B6506062.png)
![1-(furan-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B6506069.png)
![1-(5-bromofuran-2-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B6506077.png)